1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide
Description
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-5-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13) |
InChI Key |
PFQKUFUGVFLKOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Starting Material: Indoline Derivatives
The synthesis typically begins with commercially available or easily prepared indoline derivatives such as 2,3-dihydro-1H-indole-5-carboxylic acid or its esters. These serve as precursors for further functionalization.
Introduction of the N-Methyl Group
- Method: Alkylation of the nitrogen atom in the indoline ring is commonly achieved using methyl iodide (iodomethane) in the presence of a base such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Conditions: The reaction is typically performed at low temperature (0°C) initially, then warmed to room temperature and stirred for about 1 hour.
- Example: Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate was synthesized by treating methyl indoline-6-carboxylate with NaH and methyl iodide in DMF, yielding 47% of the product after purification by column chromatography.
Conversion of Carboxyl or Ester to Carbothioamide
- Method: The carboxyl or ester group at the 5-position is converted to the carbothioamide moiety by reaction with thiosemicarbazide or related sulfur-containing nucleophiles.
- Typical Procedure: The ester or acid derivative is first activated (e.g., by conversion to acid chloride or using coupling agents) and then reacted with thiosemicarbazide under reflux in ethanol or other suitable solvents.
- Alternative: Direct reaction of 5-amino-indoline derivatives with thiophosgene or Lawesson’s reagent can also introduce the thiocarbonyl group.
Use of Hydrazine Derivatives and Thiosemicarbazides
- In related indole derivatives, thiosemicarbazides are synthesized by reacting hydrazine hydrate with aryl isothiocyanates, followed by condensation with indole-2,3-dione derivatives to form carbothioamide-linked compounds.
- This approach can be adapted to introduce the carbothioamide group at the 5-position of the indoline ring.
Detailed Reaction Conditions and Optimization
Industrial and Scale-Up Considerations
- Use of continuous flow reactors and automated platforms can improve yield and reproducibility.
- Optimization of reaction time, temperature, and solvent choice is critical to maximize purity and yield.
- For example, salification and oxidation steps involving sodium hydride and methyl carbonate in toluene under reflux have been reported to improve yield and enantiomeric purity in related indoline derivatives.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (¹H NMR): Key signals include aromatic protons (δ 7.2–7.5 ppm) and methyl groups on nitrogen (δ 2.7–3.0 ppm).
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight (e.g., m/z 192.1 [M+H]+ for methylated indoline derivatives).
- Chromatography: Purification by column chromatography with gradients of ethyl acetate in cyclohexane or hexane is standard.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, often achieving ≥98% purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield | Key Notes |
|---|---|---|---|---|---|---|
| N-Methylation of Indoline | NaH, Methyl iodide | DMF | 0°C to RT | 1 hr | ~47% | Controlled addition, inert atmosphere recommended |
| Carboxyl to Carbothioamide | Thiosemicarbazide, coupling agents | Ethanol | Reflux | Several hours | 40-70% | Acid activation improves efficiency |
| Alternative Carbothioamide Synthesis | Hydrazine hydrate, aryl isothiocyanate | Ethanol | 0°C to RT | Overnight | Not specified | Recrystallization enhances purity |
| Salification and Oxidation (industrial) | Sodium hydride, methylcarbonate, toluene | Reflux | 1.5-3 hr addition | 75-78% | Improved enantiomeric purity |
Research Findings and Optimization Insights
- Temperature control during alkylation is critical to avoid over-alkylation or ring opening.
- Use of dry, aprotic solvents like DMF enhances nucleophilicity and reaction rate.
- Purification by gradient chromatography is essential to isolate the desired carbothioamide product from side-products.
- Derivatization with polar groups at the 5-position can improve solubility and biological activity.
- Industrial methods emphasize yield improvement and optical purity through carefully controlled salification and oxidation steps.
Chemical Reactions Analysis
1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide derivatives. For instance, compounds derived from this scaffold have shown significant activity against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis through pathways associated with tubulin polymerization and cell cycle arrest.
Case Study:
A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the indole ring could enhance antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives of this compound possess activity against a range of pathogens, including bacteria and fungi.
Case Study:
In a recent evaluation, specific derivatives demonstrated high efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indole structure significantly influence biological activity. The introduction of electron-withdrawing groups or alkyl substitutions can enhance the potency against cancer cells or pathogens.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind with high affinity to these targets, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved often include key signaling cascades in cells, which are crucial for various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
Key Observations :
- Functional Group Impact : The carbothioamide group in the target compound may confer distinct electronic and steric properties compared to aldehydes, carboxylic acids, or amides. For example, thioamides exhibit stronger hydrogen-bonding capabilities and greater resistance to enzymatic hydrolysis than amides .
- Physicochemical Properties : The aldehyde derivative (161.20 g/mol) has a lower molecular weight and melting point (84–86°C) compared to the carboxylic acid analog (175.18 g/mol, mp 221–223°C), highlighting the influence of polar functional groups on thermal stability .
Oxidation and Reactivity
- Thioamide vs. Amide Reactivity :
- Thioamides are less prone to oxidation than amides, as seen in , where imidazole-containing compounds outperformed thioamide analogs in aerobic oxidation reactions. This suggests that the carbothioamide group in the target compound may confer metabolic stability in vivo .
Biological Activity
1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a unique indole structure characterized by a carbothioamide functional group at the 5-position. Its molecular formula is , with a molecular weight of 196.28 g/mol. The compound's planar configuration is stabilized by intramolecular hydrogen bonding, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with indole structures often exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation .
- Antimicrobial Properties : The compound has shown promising activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Studies
A study conducted on HCT-116 colon cancer cells revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The IC50 value was determined to be approximately 150 µM, showcasing its potential as an anticancer agent .
Antimicrobial Activity
In antimicrobial assays, this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested .
Comparison of Biological Activities
| Activity Type | Assay Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HCT-116 Cell Proliferation | 150 µM | |
| Antimicrobial | Various Bacterial Strains | 50 - 200 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : In a controlled laboratory setting, HCT-116 cells treated with varying concentrations of this compound showed a dose-dependent reduction in viability. Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations, confirming the compound's role in promoting apoptosis through mitochondrial pathways .
- Case Study on Antimicrobial Effectiveness : In a study evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited significant bactericidal activity. Time-kill assays demonstrated that the compound effectively reduced bacterial counts within one hour of exposure, indicating rapid action against these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
